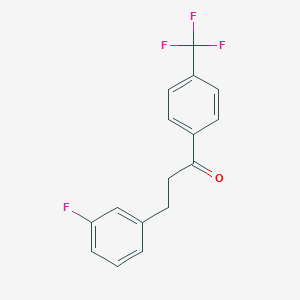

3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone

Beschreibung

3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone (C6H5-C(O)-CH2-) with two distinct substituents: a 3-fluorophenyl group at the 3-position and a trifluoromethyl (-CF3) group at the 4'-position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The fluorine atoms enhance lipophilicity and metabolic stability, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and binding interactions .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZFGJRDUYEGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644542 | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-44-7 | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3-Fluoro-4-trifluoromethyl Aniline or Related Intermediates

A common approach starts from ortho-fluorobenzotrifluoride, which undergoes nitration, reduction, bromination, and diazotization to yield key intermediates such as 3-fluoro-4-trifluoromethyl aniline. This sequence is well-documented in patent CN101337911A and involves:

- Nitration: Controlled nitration of ortho-fluorobenzotrifluoride with sulfuric and nitric acid at 0–20°C to produce 3-trifluoromethyl-4-fluoronitrobenzene with ~82% yield and 97.7% purity.

- Reduction: Catalytic or metal-mediated reduction (e.g., iron powder with ammonium chloride) of the nitro compound to the corresponding aniline with yields exceeding 99%.

- Bromination: Bromination of the aniline intermediate at 0–20°C using bromine in acetic acid to introduce bromine substituents selectively.

- Diazotization and Substitution: Conversion of the aniline to diazonium salts followed by substitution reactions to introduce other functional groups such as cyano or hydroxy groups.

This sequence provides a robust route to fluorinated aromatic amines and related intermediates essential for further elaboration.

Ketone Formation: Synthesis of 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone

The propiophenone structure is typically formed by acylation or coupling reactions involving the fluorinated aromatic rings and appropriate acylating agents.

- Friedel-Crafts Acylation: One classical method involves Friedel-Crafts acylation of 3-fluorobenzene derivatives with trifluoromethyl-substituted acyl chlorides or anhydrides to introduce the propiophenone moiety.

- Cross-Coupling Reactions: Modern synthetic routes may employ palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) between fluorinated aryl halides and trifluoromethyl-substituted ketone precursors to assemble the target molecule with high regioselectivity.

- Alternative Strategies: Tandem C-F bond cleavage and functionalization strategies have been reported for related fluorinated compounds, enabling the construction of poly-substituted fluorinated ketones under mild, noble metal-free conditions.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The diazotization-hydrolysis method for phenol formation is highly efficient and scalable, with yields exceeding 90%, making it suitable for industrial applications.

- The multi-step synthesis from ortho-fluorobenzotrifluoride to fluorinated anilines and bromides is well-optimized, with mild reaction conditions and high purity products, facilitating downstream functionalization.

- Recent advances in C-F bond activation and cleavage provide alternative routes to fluorinated ketones, potentially reducing reliance on harsh reagents and improving selectivity.

- The choice of solvents (toluene, xylene, chlorobenzene) and reaction temperatures critically influences the yield and purity of intermediates, especially in hydrolysis and bromination steps.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Fluorophenyl)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Wirkmechanismus

The mechanism by which 3-(3-Fluorophenyl)-4’-trifluoromethylpropiophenone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes and increase its metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituent type, position, and backbone structure. Key examples include:

Table 1: Structural Comparison of Analogs

Key Observations :

Backbone Differences: Propiophenone (target compound) vs. Propionic acid : The carboxylic acid group increases polarity (lower LogP), reducing membrane permeability compared to the target compound.

Substituent Effects: Trifluoromethyl (-CF3) vs. Fluoro (-F) vs. Chloro (-Cl): Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and improve electronic interactions in the target compound compared to chlorine analogs.

Bioactivity Context: The indazole derivative DDU86439 , which shares a 3-fluorophenyl group, inhibits Trypanosoma brucei growth (EC50 = 6.9 µM). This suggests fluorophenyl moieties may play a critical role in antiparasitic activity, though the target compound’s propiophenone backbone may alter target specificity.

Biologische Aktivität

3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a fluorophenyl moiety, which significantly influence its chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It can bind to specific receptors, modulating signaling pathways that influence cellular behavior.

- DNA Interaction : The compound may interact with DNA, impacting gene expression and cellular proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies have demonstrated its effectiveness against pathogenic bacteria at low micromolar concentrations.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 45.2 |

| PC3 (prostate cancer) | 38.7 |

| HepG2 (liver cancer) | 50.1 |

These values indicate that the compound has potential as an anticancer agent, with further studies needed to elucidate its mechanisms of action and efficacy in vivo.

Study 1: Antimicrobial Evaluation

A study conducted by researchers focused on the antimicrobial activity of various fluorinated compounds, including this compound. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µM against Staphylococcus aureus, suggesting it could be a candidate for developing new antimicrobial agents .

Study 2: Anticancer Properties

In another study assessing the anticancer effects of this compound on human cancer cell lines, it was found to induce apoptosis in MDA-MB-231 cells through caspase activation pathways. The study highlighted the potential for developing novel therapeutic strategies using this compound .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3-fluoroamphetamine and 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, this compound stands out due to its unique combination of trifluoromethyl and fluorophenyl groups. This structural uniqueness contributes to its distinct biological activity profile.

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone?

The compound is commonly synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include halogen substitution on pre-functionalized benzophenone derivatives, as seen in structurally similar compounds like 4,4'-difluorobenzophenone . Key steps involve optimizing electron-deficient aromatic systems to enhance electrophilic substitution efficiency.

Q. How is the compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) is critical for confirming the substitution pattern. For example:

- ¹H NMR : Aromatic protons near fluorine substituents show splitting due to coupling (J ~8–12 Hz).

- ¹⁹F NMR : Distinct signals for -CF₃ (~-60 ppm) and aryl-F (~-110 ppm) groups. X-ray crystallography (e.g., for related oxadiazole derivatives) validates molecular geometry and intermolecular interactions, such as C–F⋯H hydrogen bonding .

Q. What are the key physicochemical properties relevant to its handling?

- Melting Point : ~77–82°C (analogous to 3-phenylphenol derivatives) .

- Solubility : Low polarity due to trifluoromethyl groups; soluble in dichloromethane or DMSO.

- Stability : Store at 0–6°C in inert atmospheres to prevent hydrolysis of ketone or fluorinated groups .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

Systematic studies on catalyst loading (e.g., AlCl₃ at 1.2–1.5 equivalents) and solvent polarity (e.g., nitrobenzene vs. CS₂) are recommended. For halogenated intermediates, microwave-assisted synthesis reduces reaction time and improves regioselectivity . Yield optimization tables for analogous compounds suggest:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Nitrobenzene | 80 | 72 |

| FeCl₃ | CS₂ | 40 | 58 |

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic rotational barriers in propiophenone derivatives. Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic disorder. For example, coalescence temperatures near 25°C indicate rapid rotation of the trifluoromethyl group, simplifying splitting patterns .

Q. What computational methods are suitable for modeling its electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight electron-deficient regions near fluorine atoms, guiding electrophilic attack predictions .

Q. How does fluorination impact its potential as a pharmacophore in drug discovery?

Fluorine enhances metabolic stability and lipophilicity . In analogs like pan-Pim kinase inhibitors, trifluoromethyl groups improve binding affinity to hydrophobic pockets. In vitro assays (e.g., IC₅₀ measurements) should prioritize fluorinated derivatives for kinase inhibition studies .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during Friedel-Crafts acylation?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive hydroxyl sites.

- Low-temperature conditions (-20°C) reduce polyacylation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.